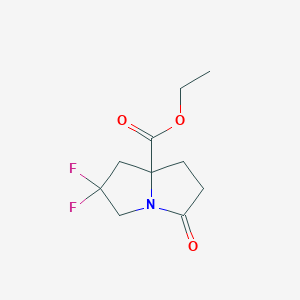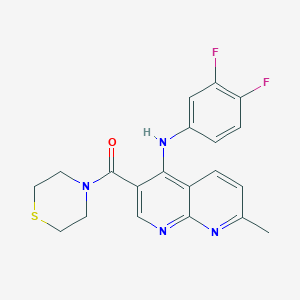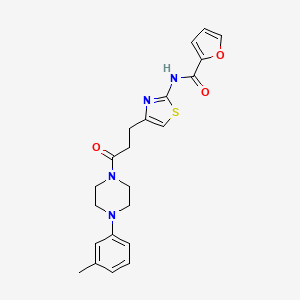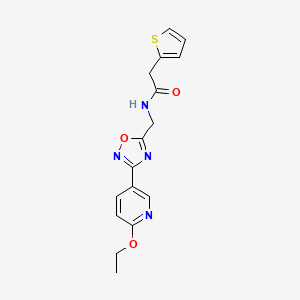
3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-6-fluorobenzoic acid” is a two-fold halogenated derivative of benzoic acid . It’s used in research and development but not for medicinal or household use .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid” were not found, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide . This reaction could potentially be used in the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of a related compound, “2-Chloro-6-fluorophenylboronic acid”, has been analyzed . Its molecular formula is C6H5BClFO2 and it has a molecular weight of 174.365 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-Chloro-6-fluorophenylboronic acid”, have been analyzed. It has a molecular weight of 174.36 g/mol and its InChI Key is NXSZSZJWZVLHAY-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthetic Applications and Methodologies
- The compound has been used in synthetic chemistry for the preparation of various biologically active molecules, demonstrating its utility in creating complex structures with potential pharmaceutical applications. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases its relevance in drug synthesis, offering a rapid and efficient method with a total yield of 63.69% over two steps (Zhang et al., 2019).
Pharmacological Research
- In pharmacological research , derivatives of this compound have been explored for their antibacterial properties. For instance, fluorine-containing thiadiazolotriazinones, synthesized from derivatives including 2,4-dichloro-5-fluorophenyl groups, have been evaluated as potential antibacterial agents, highlighting the compound's role in developing new antimicrobial drugs (Holla et al., 2003).
Material Science
- In material science , the compound's derivatives have been utilized in the development of ferroelectric liquid crystals (FLCs), contributing to advancements in display technologies. A series of FLCs synthesized from alpha-halo acids derived from L-isoleucine, containing chloro and fluoro substituents, showed varying phase behaviors and spontaneous polarization, underscoring the compound's importance in creating materials with specific electro-optical properties (Dingemans et al., 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-11(6-14,10(15)16)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQORKNISIHNFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)




![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)



![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)